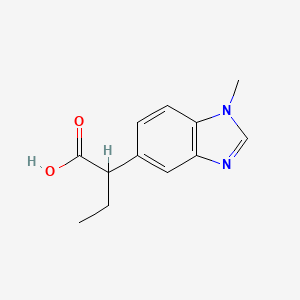
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid is a compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid typically involves multiple steps. One common method starts with the nitration of 4-amino-1-methyl-1H-benzimidazole-2-butanoic acid using nitric acid and sulfuric acid to produce 5-nitro-1-methyl-1H-benzimidazole-2-butanoic acid. This intermediate is then reacted with cyanoacetic acid ester to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Benzimidazole derivatives are known for their antimicrobial and antiparasitic properties, making this compound a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 3-methyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)butanoic acid
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-5-yl)butanoic acid stands out due to its specific substitution pattern on the benzimidazole ring, which can influence its reactivity and binding properties. This unique structure may confer distinct biological activities compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-3-9(12(15)16)8-4-5-11-10(6-8)13-7-14(11)2/h4-7,9H,3H2,1-2H3,(H,15,16) |
InChI Key |
MTTFUHUTXJHZNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)N(C=N2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















